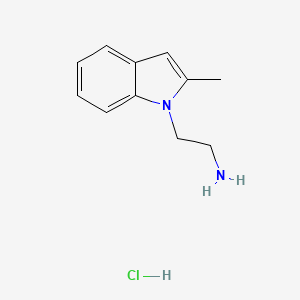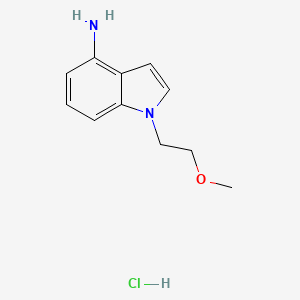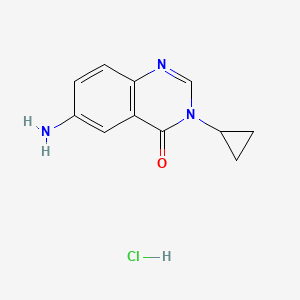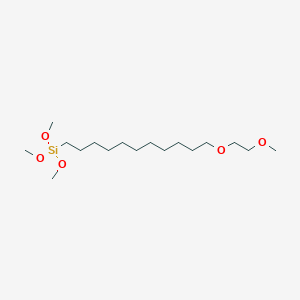![molecular formula C12H16N2O2Si B8070708 Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)
Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- is an organic compound with a complex structure that includes a benzenamine core substituted with methyl, nitro, and trimethylsilyl ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the nitration of a methyl-substituted benzenamine followed by the introduction of the trimethylsilyl ethynyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions. The use of advanced reactors and purification techniques ensures the consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized benzenamine compounds.
Aplicaciones Científicas De Investigación
Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- exerts its effects involves interactions with specific molecular targets. The nitro and trimethylsilyl groups play crucial roles in its reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-methyl-4-nitro-: Similar structure but with a methyl group instead of the trimethylsilyl ethynyl group.
Benzenamine, 2-methoxy-4-nitro-: Contains a methoxy group instead of the trimethylsilyl ethynyl group.
Benzenamine, N,N-dimethyl-4-nitro-: Features two methyl groups on the amine nitrogen.
Uniqueness
Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
5-methyl-4-nitro-2-(2-trimethylsilylethynyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2Si/c1-9-7-11(13)10(5-6-17(2,3)4)8-12(9)14(15)16/h7-8H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTDWZCGZWORTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#C[Si](C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-benzyl-4-(3-oxo-1H-isoindol-2-yl)piperidin-4-yl]acetic acid](/img/structure/B8070627.png)
![2,6-Dioxo-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindole-4-carboxylic acid](/img/structure/B8070632.png)








![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
![sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)

